molecular formula C4H6N4S B1277448 5-amino-1H-pyrazole-4-carbothioamide CAS No. 34954-13-7

5-amino-1H-pyrazole-4-carbothioamide

Cat. No.: B1277448
CAS No.: 34954-13-7
M. Wt: 142.19 g/mol
InChI Key: VRWNWVXHINBCSC-UHFFFAOYSA-N
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Description

5-amino-1H-pyrazole-4-carbothioamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and carbothioamide groups in the pyrazole ring enhances its reactivity and potential for forming various derivatives.

Mechanism of Action

Target of Action

The primary targets of 5-amino-1H-pyrazole-4-carbothioamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .

Mode of Action

This compound interacts with its targets by acting as a covalent inhibitor . It was designed and synthesized to target both wild-type FGFRs and the gatekeeper mutants . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The compound affects the biochemical pathways associated with FGFRs. The aberrant activation of these receptors is known to play a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby exerting its anticancer effects .

Pharmacokinetics

Its nanomolar activities against its targets suggest that it may have good bioavailability .

Result of Action

The compound strongly suppresses the proliferation of certain cancer cells. Specifically, it has been shown to inhibit the growth of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .

Action Environment

The emergence of drug resistance, primarily due to gatekeeper mutations in fgfrs, has been identified as a factor limiting the clinical efficacy of fgfr inhibitors . This suggests that genetic variations in the tumor environment could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrazole-4-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of recyclable catalysts and green solvents can also be employed to make the process more environmentally friendly. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrazole-4-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1H-pyrazole-4-carbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazole-4-carboxamide
  • 5-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-1H-pyrazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the carbothioamide group can participate in additional interactions and reactions, making this compound particularly versatile in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-amino-1H-pyrazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWNWVXHINBCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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